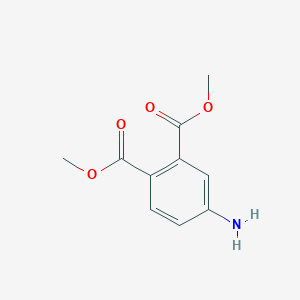

Dimethyl 4-aminophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-aminobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBHQNDXAJXRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199789 | |

| Record name | Dimethyl 4-aminophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51832-31-6 | |

| Record name | Dimethyl 4-aminophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51832-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-aminophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051832316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51832-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 4-aminophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-aminophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl 4-aminophthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRN7CAV7ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimethyl 4-aminophthalate (CAS: 51832-31-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and applications of Dimethyl 4-aminophthalate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties

This compound is a substituted aromatic dicarboxylic acid ester. Its core structure consists of a benzene ring substituted with two methoxycarbonyl groups and an amino group.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 51832-31-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 347.8 °C (Predicted) | [4] |

| Density | 1.248 g/cm³ (Predicted) | [4] |

| LogP | 1.17 | [1] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Mass Spectrometry (Predicted): The predicted mass-to-charge ratios (m/z) for various adducts of this compound are useful for its identification in mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.07608 |

| [M+Na]⁺ | 232.05802 |

| [M-H]⁻ | 208.06152 |

| [M]⁺ | 209.06825 |

(Data sourced from PubChemLite)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two distinct methoxy groups, and the amino group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons of the ester groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching vibrations of the ester groups.

-

C-O stretching vibrations of the ester groups.

-

Aromatic C-H and C=C stretching vibrations.

Synthesis

A detailed, experimentally verified synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach would involve the esterification of 4-aminophthalic acid with methanol in the presence of an acid catalyst.

Hypothetical Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from 4-nitrophthalic acid.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: Synthesis of 4-Aminophthalic Acid

A general procedure for the synthesis of the precursor, 4-aminophthalic acid, involves the reduction of 4-nitrophthalic acid.[5]

Materials:

-

4-Nitrophthalic acid

-

Anhydrous ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

Dissolve 1 g (4.73 mmol) of 4-nitrophthalic acid in 10 ml of anhydrous ethanol in a suitable reaction vessel.[5]

-

Stir the solution and degas it under an argon atmosphere.[5]

-

Add 50 mg of 5% Pd/C catalyst to the solution.[5]

-

Introduce hydrogen gas into the reaction mixture to initiate the hydrogenation reaction.[5]

-

After 3 hours, filter the reaction mixture through diatomaceous earth to remove the catalyst.[5]

-

Concentrate the filtrate by evaporation to obtain the product.[5]

Safety and Handling

This compound is harmful if swallowed.[5] Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| P270: Do not eat, drink or smoke when using this product. | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330: Rinse mouth. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handle in a well-ventilated area and avoid the formation of dust and aerosols.[6]

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9][10] A PROTAC typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Phthalimide-based molecules are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[11][12] this compound can serve as a precursor or a component in the synthesis of these CRBN-recruiting ligands.

Targeted Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound's utility lies in its ability to be incorporated into the linker or the E3 ligase ligand of a PROTAC, facilitating the assembly of these powerful therapeutic agents. Its chemical functionality allows for versatile modifications to optimize the properties of the resulting PROTAC, such as its binding affinity, cell permeability, and degradation efficacy. The development of PROTACs targeting proteins implicated in diseases like cancer, such as the Androgen Receptor and BRD4, highlights the importance of building blocks like this compound in advancing modern medicine.[11][12]

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 51832-31-6 [chemicalbook.com]

- 4. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]

- 5. 4-Aminophthalic acid CAS#: 5434-21-9 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 11. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Dimethyl 4-aminophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dimethyl 4-aminophthalate, a compound of interest in chemical synthesis and pharmaceutical research. The information is presented to facilitate its use in laboratory and development settings, with a focus on structured data, detailed experimental methodologies, and clear visual representations of workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and should be confirmed experimentally.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3][4] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | Not available. Experimental determination is required. | |

| Boiling Point | 347.8 ± 22.0 °C (Predicted) | [5] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 1.32 ± 0.10 (Predicted) | [5] |

| LogP | 1.17 | [1] |

| Storage Conditions | 2-8°C, protect from light, keep in a dark place, sealed in dry conditions. | [5] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available, with some suppliers noting they do not perform analytical characterization, the expected spectral characteristics can be inferred from its structure.[4]

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns dependent on their coupling with neighboring protons.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

-

Methyl Protons: Two singlets, each integrating to 3H, corresponding to the two methoxy (-OCH₃) groups.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbons: Signals in the downfield region (typically δ 165-180 ppm) corresponding to the two ester carbonyl carbons.

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).

-

Methyl Carbons: Signals in the upfield region (typically δ 50-60 ppm) corresponding to the two methoxy carbons.

Expected IR Spectral Data:

-

N-H Stretching: A medium to strong absorption band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl groups.

-

C=C Stretching: Absorption bands in the region of 1450-1600 cm⁻¹ corresponding to the aromatic ring.

-

C-O Stretching: Absorption bands in the region of 1000-1300 cm⁻¹ for the ester C-O bonds.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is sealed at one end. The sample is packed down to the bottom of the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/100mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[6]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.[6]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid sample can be prepared as a KBr pellet or as a mull with Nujol.

-

Data Acquisition: The prepared sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

-

Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in this compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Dimethyl 4-aminophthalate: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-aminophthalate is a key chemical intermediate gaining significant attention in the field of drug discovery, particularly in the development of targeted protein degradation technologies. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical methodologies. Furthermore, it delves into its critical role as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering insights into the underlying mechanisms and relevant signaling pathways.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₁NO₄, is an aromatic compound featuring a benzene ring substituted with two adjacent methoxycarbonyl groups and an amino group. Its molecular weight is approximately 209.20 g/mol . The structural details and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | Dimethyl 4-aminobenzene-1,2-dicarboxylate[1][2] |

| Molecular Formula | C₁₀H₁₁NO₄[1][2][3] |

| Molecular Weight | 209.20 g/mol [2] |

| SMILES | COC(=O)c1ccc(cc1C(=O)OC)N[2] |

| InChI Key | NTBHQNDXAJXRPU-UHFFFAOYSA-N[1][2] |

| CAS Number | 51832-31-6[1][3] |

| Predicted LogP | 1.17[1] |

| Predicted Boiling Point | 347.8±22.0 °C[4] |

| Predicted Density | 1.248±0.06 g/cm³[4] |

| Predicted pKa | 1.32±0.10[4] |

| Appearance | Light yellow to yellow solid[4] |

Synthesis and Spectroscopic Analysis

A common synthetic route to this compound involves the esterification of 4-aminophthalic acid or the reduction of a nitro-substituted precursor followed by esterification.

Experimental Protocol: Synthesis from 4-Nitrophthalic Acid

A plausible synthetic pathway begins with the esterification of 4-nitrophthalic acid to yield dimethyl 4-nitrophthalate, followed by the reduction of the nitro group to an amine.

Step 1: Esterification of 4-Nitrophthalic Acid

-

Suspend 4-nitrophthalic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product, dimethyl 4-nitrophthalate, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of Dimethyl 4-Nitrophthalate

-

Dissolve dimethyl 4-nitrophthalate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for instance, palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas until the reaction is complete.

-

Filter off the catalyst.

-

Remove the solvent under reduced pressure to yield this compound.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the two distinct methyl ester protons. The chemical shifts and splitting patterns of the aromatic protons will be indicative of their positions on the substituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the ester groups, the six carbons of the benzene ring (four of which are quaternary), and the two methyl carbons of the ester groups.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, C-N stretching, and various vibrations associated with the aromatic ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of methoxy groups or other characteristic fragments.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of this compound.

Experimental Protocol: Reversed-Phase HPLC

A reported method for the analysis of this compound utilizes a reversed-phase C18 column.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[1]

-

Detection: UV detection is typically employed.

-

Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]

Role in Targeted Protein Degradation

This compound is a crucial building block in the synthesis of PROTACs, a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[3]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[5] By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the POI into close proximity with the E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination.[6][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][6]

This compound in PROTAC Synthesis

The aminophthalate moiety, derived from this compound, can serve as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8][9] The amino group of this compound provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. The design and composition of this linker are critical for the efficacy of the resulting PROTAC, influencing the stability of the ternary complex and the overall degradation efficiency.

Affected Signaling Pathways

By inducing the degradation of specific target proteins, PROTACs can modulate various cellular signaling pathways implicated in diseases such as cancer. For example, PROTACs targeting kinases can inhibit pathways like the RAS-ERK pathway, which is often hyperactivated in cancer cells and promotes their proliferation.[10] The degradation of transcription factors can also impact gene expression programs that drive disease progression. Recent studies have shown that cellular signaling pathways, including those involved in the unfolded protein response and protein stabilization, can modulate the efficacy of PROTAC-mediated degradation.[7][11]

Conclusion

This compound is a versatile and valuable chemical entity for researchers and drug development professionals. Its utility as a precursor for Cereblon-recruiting PROTACs places it at the forefront of targeted protein degradation, a rapidly evolving and promising therapeutic modality. A thorough understanding of its chemical properties, synthesis, and biological applications is essential for the rational design and development of novel therapeutics targeting previously "undruggable" proteins.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 51832-31-6 [chemicalbook.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Discovery, and Application of Aminophthalate Esters in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aminophthalate esters, their discovery as ligands for the E3 ubiquitin ligase Cereblon (CRBN), and their application in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details experimental methodologies, quantitative data, and the intricate signaling pathways involved, offering a valuable resource for professionals in drug discovery and chemical biology.

Synthesis of Aminophthalate Esters

The synthesis of aminophthalate esters typically involves a two-step process: the formation of the aminophthalic acid or anhydride precursor, followed by esterification.

Synthesis of Aminophthalic Acid Precursors

3-Aminophthalic acid and 4-aminophthalic acid are key precursors for the synthesis of the corresponding esters. A common synthetic route involves the reduction of the nitro group of the respective nitrophthalic acid.

Experimental Protocol: Synthesis of 3-Aminophthalic Acid via Catalytic Hydrogenation

This protocol describes the reduction of 3-nitrophthalic acid to 3-aminophthalic acid using hydrogen gas and a platinum oxide catalyst.

-

Purification of 3-Nitrophthalic Acid: A commercial sample of 3-nitrophthalic acid is dissolved in hot water and filtered to remove impurities. Upon cooling, pure 3-nitrophthalic acid crystallizes as a white solid.

-

Hydrogenation: The purified 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (200 ml). To this solution, platinic oxide (50 mg) is added as a catalyst.

-

The mixture is then subjected to hydrogenation at 25 psi until the consumption of hydrogen ceases, which typically takes about one hour.

-

Isolation: The reaction mixture is filtered to remove the catalyst. The filtrate is then evaporated to yield solid 3-aminophthalic acid.[1]

A similar process can be employed for the synthesis of 4-aminophthalic acid from 4-nitrophthalic acid.

Esterification of Aminophthalic Acids

The conversion of aminophthalic acids to their corresponding dialkyl esters is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol.

Experimental Protocol: General Fischer-Speier Esterification of Aminophthalic Acid

This protocol outlines the general procedure for the synthesis of dimethyl or diethyl aminophthalates.

-

Reaction Setup: 3-aminophthalic acid or 4-aminophthalic acid is dissolved in a large excess of the corresponding alcohol (methanol for dimethyl esters, ethanol for diethyl esters), which also serves as the solvent.

-

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 10 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the excess alcohol is removed by distillation. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude aminophthalate ester, which can be further purified by chromatography or recrystallization.

Alternative Esterification Method using Thionyl Chloride:

An alternative two-step procedure involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[2][3][4]

Synthesis Workflow for Aminophthalate Esters

Caption: General workflow for the synthesis of aminophthalate esters.

Discovery as Cereblon Ligands and Application in PROTACs

Aminophthalate derivatives have been identified as ligands for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This discovery has paved the way for their use in Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, an aminophthalate derivative for CRBN), and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Key Neosubstrates Targeted by Aminophthalate-Based PROTACs

Two of the most well-studied neosubstrates targeted for degradation by aminophthalate-based PROTACs and molecular glues are the lymphoid transcription factor IKAROS family zinc finger protein 1 (IKZF1) and the translation termination factor G1 to S phase transition 1 (GSPT1) .

Quantitative Data on Protein Degradation

The efficiency of a PROTAC is often quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achievable).

| PROTAC/Degrader | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PS-RC-1 | IKZF1 | Mino | 802 | - | [5] |

| PS-RC-1 | IKZF3 | Mino | 44 | - | [5] |

| Cpd PS-2 | IKZF1 | Mino | 28 | 99 | [6] |

| Cpd PS-2 | IKZF3 | Mino | 2.5 | 99 | [6] |

| CC-90009 | GSPT1 | Kasumi-1 | - | - | [7] |

| Pomalidomide | IKZF1 | Mino | - | - | [5] |

| Pomalidomide | IKZF3 | Mino | - | - | [5] |

| Compound | Antiproliferative Activity (IC₅₀, nM) | Cell Line | Reference |

| PS-RC-1 | 9.0 | Mino | [5] |

| Pomalidomide | 329 | Mino | [5] |

| Cpd PS-2 | 77 | Mino | [6] |

| DIX-01 | (in nanomolar range) | 22Rv1, MV4-11, HL-60, MOLM13 | [8] |

Signaling Pathways

The degradation of key proteins like IKZF1 and GSPT1 by aminophthalate-based PROTACs has significant downstream effects on cellular signaling pathways, leading to therapeutic outcomes, particularly in the context of cancer.

Cereblon-Mediated Ubiquitination and Proteasomal Degradation

The fundamental mechanism involves the PROTAC-induced formation of a ternary complex between the target protein, the aminophthalate-CRBN E3 ligase complex, and subsequent polyubiquitination of the target, leading to its degradation by the 26S proteasome.

Cereblon-Mediated Protein Degradation Pathway

Caption: The mechanism of aminophthalate-based PROTACs.

Downstream Effects of IKZF1 Degradation

IKZF1 is a critical transcription factor in lymphoid development and is essential for the survival of multiple myeloma cells. Its degradation leads to the downregulation of key oncogenic signaling pathways.

Downstream Signaling of IKZF1 Degradation

Caption: Key downstream effects of IKZF1 degradation in multiple myeloma.

The degradation of IKZF1 disrupts a critical transcriptional network involving IRF4 and c-MYC, which is essential for the survival of multiple myeloma cells.[9] This leads to cell growth inhibition and apoptosis. Furthermore, the degradation of IKZF1 in T-cells leads to the de-repression of Interleukin-2 (IL-2), enhancing the anti-tumor immune response.[9]

Downstream Effects of GSPT1 Degradation

GSPT1 is a translation termination factor, and its degradation has been shown to be a promising anti-cancer strategy.

Downstream Signaling of GSPT1 Degradation

Caption: Cellular consequences of GSPT1 degradation in cancer cells.

The degradation of GSPT1 leads to impaired translation termination, which in turn activates the integrated stress response (ISR). This ultimately results in TP53-independent cell death, making it a viable therapeutic strategy for cancers with TP53 mutations.[10][11][12][13] In the context of acute myeloid leukemia (AML), GSPT1 degradation has also been shown to decrease the expression of oncogenic fusion genes like RUNX1::RUNX1T1 and FUS::ERG, contributing to its anti-leukemic effects.[7][14]

Conclusion

Aminophthalate esters have emerged as a pivotal class of molecules in the field of targeted protein degradation. Their synthesis from readily available precursors and their ability to effectively recruit the E3 ligase Cereblon make them invaluable components in the design of PROTACs. The targeted degradation of key oncoproteins such as IKZF1 and GSPT1 through aminophthalate-based PROTACs has shown significant therapeutic potential in preclinical and clinical studies. This technical guide provides a foundational understanding of the synthesis, mechanism of action, and downstream cellular effects of aminophthalate esters, serving as a comprehensive resource for researchers dedicated to advancing this promising therapeutic modality.

References

- 1. prepchem.com [prepchem.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baylor College of Medicine patents new BTK, IKZF1 and IKZF3 degradation inducers | BioWorld [bioworld.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a dual-target CRBN-mediated degrader for IKZF1/3 and GSPT1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

- 14. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Dimethyl 4-aminophthalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-aminophthalate is a chemical compound with potential applications in various scientific fields, including drug development and materials science. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential interactions. This technical guide provides a framework for the theoretical and computational analysis of this compound using Density Functional Theory (DFT) calculations. Due to a lack of specific published research data for this molecule, this document outlines the standard methodologies and expected outcomes of such studies, in lieu of presenting experimental data.

Introduction to this compound

This compound is an ester derivative of 4-aminophthalic acid. Its fundamental properties are derived from its chemical structure, which consists of a benzene ring substituted with two methyl ester groups and an amino group.

Molecular and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.2 g/mol [1] |

| Chemical Structure | A benzene ring with an amino group at position 4 and two methyl ester groups at positions 1 and 2. |

| SMILES | COC(=O)c1ccc(cc1C(=O)OC)N[1] |

| InChI Key | NTBHQNDXAJXRPU-UHFFFAOYSA-N[1] |

Theoretical Studies and Computational Methodologies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. A typical DFT study of a molecule like this compound would involve geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis.

Density Functional Theory (DFT) Calculations

The foundational step in the theoretical study of a molecule is the optimization of its geometric structure. This is typically performed using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[2][3] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.

Experimental Protocol (General):

-

The initial molecular structure of this compound is built using a molecular modeling software.

-

A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is specified.

-

The calculation is run until the forces on the atoms are minimized, and the structure reaches a stationary point on the potential energy surface.

-

A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectra.

Below is a Graphviz diagram illustrating the general workflow of a DFT calculation.

References

Navigating the Solubility Landscape of Dimethyl 4-Aminophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminophthalate, a key intermediate in the synthesis of various organic materials, including polyimides and other polymers, possesses a molecular structure that dictates its interaction with various solvents. An in-depth understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information, details robust experimental protocols for its determination, and illustrates the underlying principles governing its solubility.

Data Presentation: Solubility of this compound

A thorough search of scientific databases, patents, and technical data sheets did not yield specific quantitative solubility values for this compound. The table below summarizes the current status of available data for a selection of common organic solvents. This highlights a significant data gap and underscores the importance of the experimental protocols detailed in the subsequent section.

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility Data (at specified temperature) |

| Methanol | CH₃OH | 5.1 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available (Polymers derived from similar monomers are often soluble in polar aprotic solvents) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available (Polymers derived from similar monomers are often soluble in polar aprotic solvents) |

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of this compound's solubility. Below are detailed methodologies for accurate and reproducible measurements.

General Qualitative Solubility Assessment

This initial screening method provides a rapid indication of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, DMF, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound appears soluble, further increments of the solute can be added until saturation is observed.

Quantitative Solubility Determination by the Isothermal Shake-Flask Method

This is a widely accepted method for generating precise solubility data.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method. HPLC is a common and accurate technique.

-

HPLC Analysis: Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered sample solution as necessary to fall within the calibration range.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve should be prepared similarly.

-

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the quantitative determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Quantitative Solubility Measurement.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below illustrates these relationships.

Dimethyl 4-aminophthalate: An In-depth Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-aminophthalate and its derivatives are fluorescent molecules characterized by their sensitivity to the local environment. This technical guide provides a comprehensive overview of the core principles, photophysical properties, synthesis, and applications of this compound as a fluorescent probe. Due to the limited direct experimental data on this compound, this guide leverages data from its close structural analog, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), to infer its probable characteristics and performance. This document aims to equip researchers with the foundational knowledge required to effectively utilize this class of fluorophores in their work.

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of molecular processes with high sensitivity and specificity. Among the various classes of fluorophores, those exhibiting solvatochromism—a change in their spectral properties in response to the polarity of the surrounding solvent—are of particular interest. This compound belongs to the family of 4-aminophthalimides, which are known for their pronounced solvatochromic behavior. The fluorescence of these molecules is highly dependent on the local environment, making them excellent candidates for probing changes in protein conformation, membrane dynamics, and other biomolecular interactions.

The core structure of this compound features an aromatic ring substituted with an amino group and two methyl ester groups. The electron-donating amino group and the electron-withdrawing ester groups give rise to an intramolecular charge transfer (ICT) character in the excited state, which is the primary origin of its environmental sensitivity.

Photophysical Properties

Solvatochromism: The Influence of Solvent Polarity

The most significant characteristic of 4-aminophthalimide derivatives is their solvatochromism. As the polarity of the solvent increases, a bathochromic (red) shift in the emission spectrum is typically observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

The following table summarizes the expected solvatochromic properties of this compound, based on the behavior of related 4-aminophthalimide derivatives.

| Solvent | Polarity (Dielectric Constant) | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Expected Stokes Shift (cm⁻¹) | Expected Quantum Yield (Φ_F) | Expected Lifetime (τ) |

| Cyclohexane | 2.0 | ~390 nm | ~410 nm | Low | High | > 10 ns |

| Chloroform | 4.8 | ~390 nm | ~480 nm | Moderate | Moderate | ~5-10 ns |

| Methanol | 32.7 | ~390 nm | ~550 nm | High | Low | < 1 ns |

| Water | 80.1 | ~390 nm | ~570 nm | Very High | Very Low | < 1 ns |

Note: These are estimated values based on the known behavior of 4-(N,N-dimethyl)amino-N-methylphthalimide and other 4-aminophthalimide derivatives. Actual values for this compound may vary.

Fluorescence Mechanism

The fluorescence of this compound originates from an intramolecular charge transfer (ICT) state. Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the phthalate ring system.

In non-polar solvents, the energy of the ICT state is high, leading to emission at shorter wavelengths (bluer light). In polar solvents, the dipolar solvent molecules reorient around the excited fluorophore, stabilizing the polar ICT state. This stabilization lowers the energy of the ICT state, resulting in a red-shifted emission. In highly polar and protic solvents like water, efficient non-radiative decay pathways, such as hydrogen bonding interactions, can become dominant, leading to a significant decrease in the fluorescence quantum yield and lifetime.[1]

Synthesis of this compound

Generalized Experimental Protocol for Synthesis

Step 1: Esterification of 4-Nitrophthalic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophthalic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude Dimethyl 4-nitrophthalate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of Dimethyl 4-nitrophthalate

-

Reaction Setup: Dissolve the purified Dimethyl 4-nitrophthalate in a suitable solvent, such as ethanol or ethyl acetate.

-

Reducing Agent: Add a reducing agent. Common methods include:

-

Tin(II) Chloride: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid. Heat the mixture as necessary.

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and bubble hydrogen gas through the solution.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

For SnCl₂ reduction: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

-

For catalytic hydrogenation: Filter off the catalyst and concentrate the filtrate.

-

-

Purification: Purify the final product, this compound, by column chromatography or recrystallization to obtain a pure solid.

Applications in Research and Drug Development

The environmentally sensitive fluorescence of this compound and its analogs makes them valuable probes for a variety of applications.

Probing Protein Structure and Dynamics

When covalently attached to a protein, the fluorescence of this compound can report on the local environment of the labeling site. Changes in protein conformation, such as those occurring during protein folding, unfolding, or ligand binding, can alter the polarity and accessibility of the probe to the solvent, leading to changes in its fluorescence emission spectrum, quantum yield, and lifetime.

Generalized Experimental Protocol for Protein Labeling

This protocol assumes the availability of an amine-reactive derivative of this compound (e.g., an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative).

-

Protein Preparation: Prepare a solution of the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be between 7.2 and 8.5 for efficient labeling of primary amines.

-

Probe Preparation: Dissolve the amine-reactive this compound derivative in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (typically 1-10 mg/mL).

-

Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the reactive probe solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted probe from the labeled protein using dialysis, size-exclusion chromatography (SEC), or a spin column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum. The fluorescence of the labeled protein can then be characterized under various experimental conditions.

Conclusion

This compound represents a potentially powerful fluorescent probe for researchers in chemistry, biology, and drug development. Its solvatochromic properties, arising from an intramolecular charge transfer mechanism, make it highly sensitive to the local molecular environment. While direct experimental data for this specific compound is limited, the well-characterized behavior of its close analogs provides a solid foundation for its application. The generalized synthesis and labeling protocols provided in this guide offer a starting point for researchers to incorporate this versatile fluorophore into their experimental designs. Further detailed characterization of this compound is warranted to fully unlock its potential as a sensitive reporter of molecular interactions and dynamics.

References

Methodological & Application

Synthesis of luminol using Dimethyl 4-aminophthalate protocol

Application Notes and Protocols for the Synthesis of Luminol

An Overview of Luminol Synthesis for Researchers and Drug Development Professionals

Luminol, chemically known as 5-amino-2,3-dihydro-1,4-phthalazinedione, is a compound renowned for its striking chemiluminescence—the emission of light as a result of a chemical reaction. This property has led to its widespread use in forensic science for the detection of trace amounts of blood, as the iron in hemoglobin acts as a catalyst for its light-emitting oxidation reaction.[1][2] Beyond forensics, luminol and its derivatives are valuable tools in various research and diagnostic applications, including immunoassays and cellular assays, due to their high sensitivity.

This document provides a detailed protocol for the synthesis of luminol. It is important to note that the established and widely documented synthetic route, which will be detailed below, commences with 3-nitrophthalic acid. The initial request specified Dimethyl 4-aminophthalate as the starting material; however, the common synthesis involves the formation of an intermediate, 3-nitrophthalhydrazide, from 3-nitrophthalic acid, followed by the reduction of the nitro group to form the amino group of luminol.[3]

The synthesis is a two-step process. The first step involves a condensation reaction between 3-nitrophthalic acid and hydrazine to form the cyclic diamide, 3-nitrophthalhydrazide.[3][4] The subsequent step is the reduction of the nitro group on this intermediate to an amine using a reducing agent, typically sodium dithionite (also known as sodium hydrosulfite), to yield the final product, luminol.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of luminol and its intermediate, 3-nitrophthalhydrazide, based on established laboratory protocols.

Table 1: Reagents for the Synthesis of 3-Nitrophthalhydrazide

| Reagent | Quantity (Example 1) | Quantity (Example 2) |

| 3-Nitrophthalic Acid | 1.3 g[3] | 0.300 g[1] |

| 10% Aqueous Hydrazine | 2 mL[3] | 0.4 mL[1] |

| Triethylene Glycol | 4 mL[3] | 0.8 mL[1] |

| Hot Water | 20 mL[3] | 4 mL[1] |

Table 2: Reagents for the Synthesis of Luminol

| Reagent | Quantity (Example 1) | Quantity (Example 2) |

| 3-Nitrophthalhydrazide | Product from Step 1 | 140 mg[5] |

| 10% Sodium Hydroxide Solution | 6.5 mL[3] | - |

| 3 M Sodium Hydroxide Solution | - | 1.0 mL[5] |

| Sodium Dithionite (Sodium Hydrosulfite) | 4 g[3] | 0.6 g (dihydrate)[5] |

| Glacial Acetic Acid | 2.6 mL[3] | 0.4 mL[5] |

| Water | ~10 mL[3] | Small amount[5] |

Table 3: Reaction Conditions

| Step | Parameter | Value |

| Synthesis of 3-Nitrophthalhydrazide | Heating Temperature | 210-220 °C[1][3] |

| Heating Duration | ~2 minutes[1][3] | |

| Synthesis of Luminol | Reaction Temperature | Boiling[1][3] |

| Reaction Duration | 5 minutes[1][3] |

Table 4: Product Specifications

| Product | Parameter | Value |

| Luminol | Purity | 99% |

| Quantum Yield | ~0.01[6] to 0.10 ± 0.03[7] | |

| Appearance | Light-yellow solid[2][5] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of luminol, adapted from various laboratory procedures.[1][2][3][4][5]

Protocol 1: Synthesis of 3-Nitrophthalhydrazide

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[3]

-

Gently heat the mixture with a microburner until the solid dissolves.[3]

-

Add 4 mL of triethylene glycol and a boiling stone to the test tube.[3]

-

Insert a high-temperature thermometer and heat the solution vigorously. The temperature will initially rise to about 120 °C as the water boils off, and then it will increase more rapidly.[3][4]

-

Continue heating until the temperature reaches 210-220 °C. Maintain this temperature for approximately 2 minutes.[1][3]

-

Allow the test tube to cool to about 100 °C.[3]

-

Add 20 mL of hot water to the cooled solution.[3]

-

Cool the mixture to room temperature to allow the 3-nitrophthalhydrazide to crystallize.[3]

-

Collect the solid product by vacuum filtration using a Hirsch funnel. The product can be used in the next step without extensive drying.[3]

Protocol 2: Synthesis of Luminol

-

Transfer the 3-nitrophthalhydrazide from the previous step to a large test tube.[3]

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.[3]

-

Add 4 g of sodium dithionite (sodium hydrosulfite).[3] Use a small amount of water (approximately 10 mL) to wash any solid from the walls of the test tube into the solution.[3]

-

Heat the mixture to boiling and maintain a gentle boil for 5 minutes, stirring continuously.[1][3]

-

Remove the test tube from the heat and add 2.6 mL of glacial acetic acid.[3]

-

Cool the mixture to room temperature while stirring to precipitate the luminol.[3]

-

Collect the light-yellow luminol crystals by vacuum filtration.[2][5]

Protocol 3: Demonstration of Chemiluminescence

-

Place a few pellets of potassium hydroxide (KOH) at the bottom of a 250 mL Erlenmeyer flask.[3]

-

Add approximately 25 mL of dimethyl sulfoxide (DMSO) to the flask.[3]

-

Add a small amount of the synthesized luminol to the flask.[3]

-

Stopper the flask and shake it vigorously to introduce air into the solution.[3]

-

In a darkened room, a faint blue glow will be observed as the luminol undergoes chemiluminescence.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of luminol and the subsequent chemiluminescence reaction.

Caption: Workflow for the synthesis of luminol and its chemiluminescence.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. chimique.wordpress.com [chimique.wordpress.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Video: Synthesis of Luminol - Procedure [jove.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

Application Notes and Protocols: Synthesis of 5-Aminophthalhydrazide from Dimethyl 4-Aminophthalate and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and mechanistic overview for the synthesis of 5-aminophthalhydrazide, a key intermediate in the synthesis of various compounds of interest in drug development and materials science. The reaction involves the condensation of dimethyl 4-aminophthalate with hydrazine. While direct mechanistic studies on this specific reaction are not extensively published, the mechanism is analogous to the well-documented synthesis of luminol (3-aminophthalhydrazide) from 3-nitrophthalic acid.

Reaction Overview

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. Initially, one of the amino groups of the hydrazine molecule attacks one of the ester carbonyl carbons of this compound. This is followed by the elimination of a methanol molecule to form an intermediate hydrazide. Subsequently, an intramolecular cyclization occurs where the second amino group of the hydrazine attacks the remaining ester carbonyl group, leading to the formation of a stable six-membered ring and the elimination of a second molecule of methanol. The final product is 5-amino-2,3-dihydro-1,4-phthalazinedione, also known as 5-aminophthalhydrazide.

Reaction Mechanism and Experimental Workflow

The proposed reaction mechanism and a general experimental workflow are depicted below.

Figure 1. Proposed reaction mechanism for the synthesis of 5-aminophthalhydrazide and a typical experimental workflow.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar phthalhydrazides, such as luminol.[1][2][3][4][5] Researchers should optimize conditions for their specific laboratory setup and scale.

Materials:

-

This compound

-

Hydrazine hydrate (e.g., 8% aqueous solution)

-

High-boiling point solvent (e.g., triethylene glycol, ethanol, or methanol)[6]

-

Glacial acetic acid (for potential pH adjustment during workup)

-

Distilled water

-

Sodium hydroxide solution (for potential workup variations)

-

Sodium hydrosulfite dihydrate (if reduction of a nitro group analog were needed)[3][4]

Equipment:

-

Round-bottom flask or a large test tube

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and filter flask

-

Vacuum source

-

Beakers and other standard laboratory glassware

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound and the chosen solvent.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.

-

Heating and Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 80-85 °C for ethanol or methanol, or higher for triethylene glycol).[6] The reaction time can range from 2 to 6 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.

-

Distillation (if using a high-boiling solvent like triethylene glycol): If necessary to drive the reaction to completion, excess water and lower-boiling byproducts can be distilled off, allowing the reaction temperature to rise.[1][3][5]

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to induce crystallization of the product.[5][6]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

-

Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes based on analogous syntheses. Yields are highly dependent on the specific reaction conditions and scale.

| Parameter | Value/Range | Reference |

| Reactants | ||

| This compound | 1 equivalent | N/A |

| Hydrazine Hydrate | 1 - 2 equivalents | [6] |

| Reaction Conditions | ||

| Solvent | Triethylene glycol, Ethanol, or Methanol | [6] |

| Temperature | 80 - 220 °C (solvent dependent) | [1][3][6] |

| Reaction Time | 2 - 6 hours | [6] |

| Work-up | ||

| Precipitation | Cooling in an ice bath | [5] |

| Washing Solvents | Cold water, Cold ethanol | [5] |

| Expected Product | ||

| Product Name | 5-Aminophthalhydrazide | [7][8] |

| Molecular Formula | C8H7N3O2 | [7][8] |

| Molecular Weight | 177.16 g/mol | [8] |

| Appearance | Light yellow solid | [5] |

Safety Precautions

-

Hydrazine is a highly toxic and corrosive substance. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

High temperatures are used in this synthesis. Use caution when working with heating mantles or oil baths.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. chimique.wordpress.com [chimique.wordpress.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. studylib.net [studylib.net]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]

- 7. Luminol [webbook.nist.gov]

- 8. Luminol | C8H7N3O2 | CID 10638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acylation of Dimethyl 4-aminophthalate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of Dimethyl 4-aminophthalate, a valuable building block in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols outlined below describe two common and effective methods for this transformation: acylation using an acyl chloride and acylation using an acid anhydride.

Introduction

The acylation of the primary amino group of this compound introduces an amide functionality, which can be a key structural motif in biologically active molecules and functional materials. The choice of acylating agent allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. The following protocols are designed to be robust and adaptable for different acylating agents.

Protocol 1: Acylation using Acyl Chloride

This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a tertiary amine base. This method is broadly applicable for various acyl chlorides.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add a solution of the desired acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated this compound.[1]

Protocol 2: Acylation using Acetic Anhydride

This protocol details the acetylation of this compound using acetic anhydride. This method is particularly useful for the introduction of an acetyl group.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.

-

Addition of Acetic Anhydride: Under stirring, add acetic anhydride (1.5 to 3.0 equivalents) to the solution. The addition can be done at room temperature or at 0 °C for better control of the reaction.[2]

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the collected solid thoroughly with water to remove any remaining acid and base.

-

Drying: Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the acylation of this compound based on the provided protocols.

| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acetic Anhydride) |

| Starting Material | This compound | This compound |

| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acetic Anhydride |

| Stoichiometry (Amine:Reagent:Base) | 1 : 1.1 : 1.2 | 1 : 1.5-3.0 : N/A (Solvent can be base) |

| Solvent | Anhydrous Dichloromethane (DCM) | Pyridine or Glacial Acetic Acid |

| Base | Triethylamine (TEA) | Pyridine (can act as solvent and base) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 1 - 4 hours |

| Work-up Procedure | Aqueous wash with NaHCO₃ and brine | Precipitation in ice-water |

| Purification | Recrystallization or Column Chromatography | Recrystallization |

| Expected Yield | 75 - 95% | 80 - 98% |

Mandatory Visualization

Caption: Workflow for the acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Luminol Derivatives Using Dimethyl 4-Aminophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luminol and its derivatives are cornerstone chemiluminescent reagents with extensive applications in biomedical research, diagnostics, and forensic science. Their utility stems from the emission of light upon oxidation, a phenomenon that can be harnessed for highly sensitive detection methods. While the synthesis of luminol traditionally starts from 3-nitrophthalic acid, this document outlines a versatile approach for the synthesis of novel luminol derivatives, commencing with dimethyl 4-aminophthalate. This pathway primarily yields derivatives of 4-aminophthalhydrazide, an isomer of luminol commonly known as isoluminol. Modifications to the amino group of isoluminol have been shown to significantly enhance its luminescence efficiency, opening avenues for the development of superior chemiluminescent probes.[1]

These application notes provide detailed protocols for the synthesis of a core isoluminol derivative from this compound, followed by procedures for creating a variety of novel N-substituted derivatives. Furthermore, a compilation of quantitative data on the chemiluminescent properties of various derivatives is presented to facilitate the selection of probes with desired characteristics.

Core Synthesis: From this compound to 4-Aminophthalhydrazide (Isoluminol)

The synthesis of the core luminol isomer, 4-aminophthalhydrazide (isoluminol), from this compound is a two-step process. The first step involves the hydrolysis of the dimethyl ester to 4-aminophthalic acid, followed by a cyclization reaction with hydrazine.

Experimental Protocol: Synthesis of 4-Aminophthalhydrazide

Step 1: Hydrolysis of this compound to 4-Aminophthalic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-